4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is an organic compound with a complex structure that includes a pyrazole ring, a butanoic acid moiety, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenol ring.
Acetylation: Formation of the acetyl group.
Amidation: Coupling of the acetylated nitrophenol with a pyrazole derivative.
Butanoic Acid Formation: Introduction of the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenoxy ring.
Scientific Research Applications
4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The butanoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoate
- Ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate
Uniqueness
4-(4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O6 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
4-[4-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H18N4O6/c1-11-4-5-14(13(7-11)20(24)25)26-10-15(21)18-12-8-17-19(9-12)6-2-3-16(22)23/h4-5,7-9H,2-3,6,10H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
COPSMCHWVCKPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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